(s)-Methyl 2-oxooxazolidine-4-carboxylate
Overview
Description
Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes a methyl ester group and a chiral center at the 4th position, making it an important molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Methyl 2-oxooxazolidine-4-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an aldehyde or ketone under acidic or basic conditions to form the oxazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry at the chiral center.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidines with different functional groups.
Scientific Research Applications
Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (s)-Methyl 2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (s)-Methyl 2-oxooxazolidine-4-carboxylate include other oxazolidines, such as:
Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate: The enantiomer of the compound with opposite stereochemistry.
2-Oxo-1,3-oxazolidine-4-carboxylic acid: A related compound without the methyl ester group.
N-substituted oxazolidines: Compounds with various substituents on the nitrogen atom.
Uniqueness
Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug design.
Properties
IUPAC Name |
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWTVKXOORXAZ-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate in the context of the research presented?
A1: Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate serves as a chiral ligand in the synthesis of dirhodium(II) tetrakis[methyl 2-oxooxazolidine-4(S)-carboxylate] []. This complex, denoted as Rh2(4S-MEOX)4, is a catalyst for the decomposition of stabilized diazo species and diazomalonate esters []. The use of the (4S)-enantiomer of the ligand results in a complex with specific stereochemical properties, which can influence the stereoselectivity of catalyzed reactions.
Q2: What structural information is available for the dirhodium(II) complex containing methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate?
A2: The research provides the following structural information for the dirhodium(II) complex:
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